



Application Note: Determining Cell Viability in Response to MYCi361, a MYC Inhibitor

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Compound of Interest		
Compound Name:	MYCi361	
Cat. No.:	B15623152	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MYC is a proto-oncogene frequently dysregulated in a majority of human cancers, playing a crucial role in cell proliferation, growth, and apoptosis.[1][2] The development of small molecules that can effectively inhibit MYC function is a significant goal in cancer therapy.

MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the crucial MYC/MAX heterodimerization.[1][3][4][5] This disruption impairs MYC-driven gene expression.[1][3][4][5] Furthermore, MYCi361 enhances the phosphorylation of MYC on threonine-58, which subsequently leads to increased proteasome-mediated degradation of the MYC protein.[1][3][5][6][7] This dual mechanism of action leads to a significant reduction in the viability of MYC-dependent cancer cells.[1]

This application note provides a detailed protocol for performing a cell viability assay using **MYCi361** to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The following protocols are based on commonly used colorimetric (MTT) and luminescent (CellTiter-Glo®) assays, which are robust and amenable to high-throughput screening.

MYCi361 Signaling Pathway

The following diagram illustrates the mechanism of action of MYCi361.



T58 Phosphorylation (enhanced by MYCi361) engages **Nucleus** Cytoplasm MYC MAX MYCi361 рТ58-МҮС binds binds disrupts degradation MYC/MAX Proteasome **Heterodimer** binds E-Box DNA Target Gene Transcription Cell Proliferation & Survival

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Caption: Mechanism of action of MYCi361.

Data Presentation



The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **MYCi361** in various cancer cell lines.

Cell Line	Cancer Type	Assay Duration	IC50 (μM)	Reference
MycCaP	Prostate Cancer	5 days	2.9	[8]
LNCaP	Prostate Cancer	5 days	1.4	[8]
PC3	Prostate Cancer	5 days	1.6	[8]
MV4-11	Leukemia	5 days	2.6	[8]
HL-60	Lymphoma	5 days	5.0	[8]
P493-6	Lymphoma	5 days	2.1	[8]
SK-N-B2	Neuroblastoma	5 days	4.9	[8]

Experimental Protocols

Two common methods for assessing cell viability are provided below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

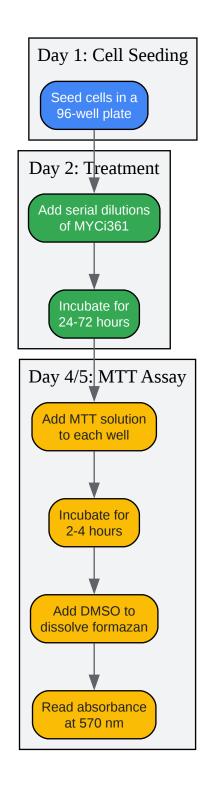
- MYCi361 (stock solution in DMSO)
- Selected cancer cell line
- Complete cell culture medium



- 96-well clear, flat-bottom tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)[10]
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm
- 37°C, 5% CO2 incubator

Experimental Workflow:





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Caption: Workflow for the MTT cell viability assay.

Procedure:



Cell Seeding:

- Trypsinize and count cells.
- Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of the assay.
- Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.

Compound Treatment:

- Prepare a serial dilution of MYCi361 in complete culture medium. A suggested concentration range is 0.1 μM to 100 μM.
- Include a vehicle control (DMSO) at the same concentration as the highest concentration of MYCi361 used.
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of MYCi361 or the vehicle control.
- Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

MTT Assay:

- \circ After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C with 5% CO2, or until a purple precipitate is visible.
- Carefully remove the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 [10]
- Data Acquisition:



Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each concentration of MYCi361 using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the log of the MYCi361 concentration to generate
 a dose-response curve.
- Calculate the IC50 value, which is the concentration of MYCi361 that inhibits cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11] [12] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[11][12]

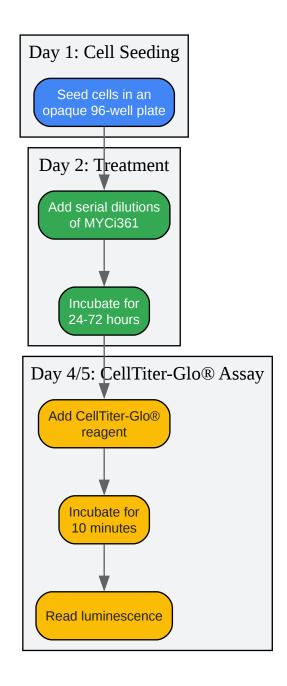
Materials:

- MYCi361 (stock solution in DMSO)
- · Selected cancer cell line
- · Complete cell culture medium
- 96-well opaque-walled plates suitable for luminescence measurements
- CellTiter-Glo® Reagent



- Multichannel pipette
- Luminometer or a microplate reader with luminescence detection capabilities
- 37°C, 5% CO2 incubator

Experimental Workflow:



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Caption: Workflow for the CellTiter-Glo® assay.

Procedure:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay (Protocol 1, step 1), but use opaquewalled 96-well plates.
- Compound Treatment:
 - Follow the same procedure as for the MTT assay (Protocol 1, step 2).
- CellTiter-Glo® Assay:
 - After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 μL of reagent to 100 μL of medium).
 - Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence using a luminometer or a microplate reader with luminescence detection.

Data Analysis:

 Subtract the average luminescence of the blank wells (medium only) from all other luminescence readings.



- Calculate the percentage of cell viability for each concentration of MYCi361 using the following formula:
 - % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
- Plot the percentage of cell viability against the log of the MYCi361 concentration to generate a dose-response curve.
- Calculate the IC50 value.

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